Yingzhaosu C, (3R-cis)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Yingzhaosu C can be synthesized through a tandem peroxyl radical cyclization-oxygen entrapment process. This method involves the formation of a peroxyl radical, which then undergoes cyclization and oxygen entrapment to form the peroxide structure .
Industrial Production Methods: While specific industrial production methods for Yingzhaosu C are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of peroxides and radical initiators under controlled conditions to ensure the formation of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions: Yingzhaosu C undergoes various chemical reactions, including:
Oxidation: The peroxide group in Yingzhaosu C can participate in oxidation reactions, often leading to the formation of more stable oxygenated products.
Reduction: Reduction of the peroxide group can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the peroxide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted peroxides or alcohols.
Scientific Research Applications
Yingzhaosu C has been extensively studied for its antimalarial properties. It exhibits significant activity against malaria parasites, making it a potential candidate for antimalarial drug development. Additionally, its unique peroxide structure has been explored for its potential in other therapeutic areas, including anti-inflammatory and anticancer applications .
Mechanism of Action
Yingzhaosu C is part of a series of sesquiterpene peroxides, including Yingzhaosu A, B, and D. Compared to these compounds, Yingzhaosu C has a unique stereochemistry that contributes to its distinct biological activities. For instance, Yingzhaosu A is also known for its antimalarial properties, but Yingzhaosu C’s specific configuration may offer different or enhanced interactions with biological targets .
Comparison with Similar Compounds
- Yingzhaosu A
- Yingzhaosu B
- Yingzhaosu D
These compounds share a similar peroxide structure but differ in their stereochemistry and specific biological activities .
Properties
IUPAC Name |
2-[(3R,6S)-6-methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-18-15)14(2,3)16/h5-8,13,16H,9-10H2,1-4H3/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCSKGBKUYFSW-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(CC[C@@H](OO2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121067-52-5, 162302-88-7 | |
Record name | Yingzhaosu C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yingzhaosu C, (3R-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162302887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YINGZHAOSU C, (3R-CIS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5CL47707H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | YINGZHAOSU C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T446NC4FK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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